molecular formula C17H12BrFN4O2S2 B2795364 2-bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868976-66-3

2-bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2795364
CAS No.: 868976-66-3
M. Wt: 467.33
InChI Key: NPCLMCXBFVLLDL-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including a bromine atom, a fluorophenyl group, an amide group, and a thiadiazole ring. These functional groups could potentially give the compound a variety of interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, the fluorophenyl group, the amide group, and the thiadiazole ring would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom might make it susceptible to nucleophilic substitution reactions, while the amide group could potentially participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would be influenced by its molecular structure and the functional groups it contains .

Scientific Research Applications

Photodynamic Therapy Application

  • The compound, as part of a zinc phthalocyanine derivative, has potential use in photodynamic therapy for cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield. These features make it a promising Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor and Antioxidant Agents

  • Some derivatives of 1,3,4‐thiadiazoles, which include structures similar to the compound , have been synthesized and evaluated as potential antitumor and antioxidant agents (Hamama, Gouda, Badr, & Zoorob, 2013).

Anticancer Activity

  • Schiff’s bases containing thiadiazole scaffold and benzamide groups have shown promising anticancer activity against various human cancer cell lines. The structures of these compounds are confirmed by various spectroscopic methods, and their anticancer activity is comparable to standard drugs (Tiwari et al., 2017).

Noncovalent Interaction Study

  • A study on adamantane-1,3,4-thiadiazole hybrid derivatives, which share structural similarities with the compound, revealed significant insights into noncovalent interactions crucial for drug design (El-Emam et al., 2020).

Nematocidal Activity

  • Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group demonstrated good nematocidal activity. These findings suggest potential agricultural applications (Liu, Wang, Zhou, & Gan, 2022).

Mechanism of Action

Without specific context (such as the compound’s use in a drug or a chemical reaction), it’s difficult to predict the mechanism of action of this compound .

Future Directions

The study of this compound could potentially yield interesting results, particularly if it has unique reactivity or biological activity. Future research could involve exploring its synthesis, its reactivity, or its potential uses .

Properties

IUPAC Name

2-bromo-N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN4O2S2/c18-13-7-2-1-6-12(13)15(25)21-16-22-23-17(27-16)26-9-14(24)20-11-5-3-4-10(19)8-11/h1-8H,9H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCLMCXBFVLLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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